molecular formula C17H20N2O5S B11622398 Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 330567-79-8

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11622398
CAS No.: 330567-79-8
M. Wt: 364.4 g/mol
InChI Key: HHERILGCPRNSMV-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes, followed by a Dimroth rearrangement with nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate . The reaction conditions often require refluxing in ethanol and acetic acid to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides or sulfones, while nitration with nitric acid would introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or antineoplastic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and heterocyclic compounds with comparable structures, such as:

Uniqueness

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This compound exhibits significant biological activities due to its unique structural features, including a pyrimidine ring and various substituents that enhance its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, and it has a molecular weight of approximately 394.44 g/mol. The presence of both basic nitrogen and electrophilic carbon centers in its structure allows for diverse chemical reactivity, making it an interesting candidate for various synthetic and biological applications .

Biological Activities

Research indicates that compounds similar to methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit a range of biological activities. Here are some notable findings:

1. Anticancer Activity:
Studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against glioma cell lines by activating apoptotic pathways .

2. Antimicrobial Properties:
Compounds within this structural class have been reported to possess antimicrobial activity. For example, ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant antibacterial effects.

3. Antifungal Effects:
Certain derivatives have also exhibited antifungal properties, indicating their potential use in treating fungal infections.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of tetrahydropyrimidine derivatives, methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity
A series of tests conducted on structurally related compounds revealed that methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of the compound.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateSimilar thioxo group; different alkyl substitutionAntimicrobial
Methyl 4-(dimethoxyphenyl)-6-methyl-2-thioxo-pyrimidineLacks acetyl group; retains methoxy substitutionAnticancer
Methyl 5-(benzyloxy)-6-methyl-2-thioxo-pyrimidineDifferent aryl substitution; similar core structureAntifungal

This comparative analysis highlights how variations in substituents influence the biological activity and chemical properties of these compounds.

Properties

CAS No.

330567-79-8

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N2O5S/c1-9-14(16(21)24-5)15(19(10(2)20)17(25)18-9)11-6-7-12(22-3)13(8-11)23-4/h6-8,15H,1-5H3,(H,18,25)

InChI Key

HHERILGCPRNSMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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